molecular formula C11H12O5 B8382686 2-(Acetyloxy)-1-(4-hydroxy-3-methoxyphenyl)ethanone

2-(Acetyloxy)-1-(4-hydroxy-3-methoxyphenyl)ethanone

Cat. No. B8382686
M. Wt: 224.21 g/mol
InChI Key: WYMJFUINKPTQOR-UHFFFAOYSA-N
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Patent
US05070087

Procedure details

To a slurry of 80.2 g (0.4 mole) of 2-chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone in 576 ml of absolute ethanol and 24 ml of glacial acetic acid was added 73.6 g (0.75 mole) of potassium acetate, and the mixture was heated at reflux temperature for 1 hr. The mixture was cooled, filtered, and the filtrate concentrated to a gummy residue. The residue was triturated with four 200 ml portions of hot benzene. The combined extracts were washed with three 200 ml portions of saturated aqueous sodium bicarbonate solution and once with brine, dried over sodium sulfate, and concentrated to give a solid residue. The solid was recrystallized from benzene (with charcoal treatment) to yield 32.4 g (36% yield) of the title compound as a white solid, mp 115°-117° C.
Quantity
80.2 g
Type
reactant
Reaction Step One
Quantity
73.6 g
Type
reactant
Reaction Step One
Quantity
576 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Yield
36%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([O:12][CH3:13])[CH:6]=1)=[O:4].[C:14]([O-:17])(=[O:16])[CH3:15].[K+]>C(O)C.C(O)(=O)C>[C:14]([O:17][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([O:12][CH3:13])[CH:6]=1)=[O:4])(=[O:16])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
80.2 g
Type
reactant
Smiles
ClCC(=O)C1=CC(=C(C=C1)O)OC
Name
Quantity
73.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
576 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
24 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to a gummy residue
CUSTOM
Type
CUSTOM
Details
The residue was triturated with four 200 ml portions of hot benzene
WASH
Type
WASH
Details
The combined extracts were washed with three 200 ml portions of saturated aqueous sodium bicarbonate solution and once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid residue
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from benzene (with charcoal treatment)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(=O)C1=CC(=C(C=C1)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 32.4 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.